2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, often beginning with the formation of the imidazo[2,1-c][1,2,4]triazin backbone. Typical synthetic routes may include:
Formation of the imidazo[2,1-c][1,2,4]triazin core through cyclization reactions.
Introduction of the phenyl group via Friedel-Crafts acylation.
Addition of the dioxo groups through oxidation reactions.
Attachment of the 4-fluorobenzyl moiety by nucleophilic substitution. These steps typically require specific catalysts, reagents, and reaction conditions such as controlled temperatures and pH levels to ensure product purity and yield.
Industrial Production Methods
For large-scale industrial production, optimizing the synthesis process for efficiency and cost-effectiveness is crucial. Automated synthesizers, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Leads to the formation of additional ketone groups, altering the compound's reactivity.
Reduction: : Potentially converts ketones to alcohols, impacting biological activity.
Substitution: : Allows for the modification of functional groups, facilitating the creation of derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are often tailored to achieve the desired transformation while maintaining compound stability.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, it may be investigated for its interaction with enzymes and receptors, which could lead to the development of new therapeutic agents. Its specific binding to biological targets makes it a candidate for drug discovery.
Medicine
In medicine, research may focus on its potential as a pharmaceutical compound. Studies might explore its efficacy and safety as a therapeutic agent for various diseases.
Industry
Industrial applications could involve its use as an intermediate in the synthesis of advanced materials, such as polymers and specialized coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:
Binding to Active Sites: : Inhibiting enzyme function.
Modulating Receptor Activity: : Affecting signal transduction pathways.
Altering Gene Expression: : Influencing cellular processes at the genetic level.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[1,2,4]triazin-2(6H)-yl)-N-(4-chlorobenzyl)acetamide
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide
Unique Features
What sets this compound apart is the 4-fluorobenzyl moiety, which can significantly impact its binding affinity and specificity to biological targets, potentially offering enhanced efficacy and reduced side effects in medicinal applications.
This should give you a comprehensive understanding of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide. Quite a mouthful, but so fascinating!
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c21-15-8-6-14(7-9-15)12-22-17(27)13-26-19(29)18(28)25-11-10-24(20(25)23-26)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJQGEPXCJYWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.